molecular formula C20H32O3 B13975595 (5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid

(5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid

Cat. No.: B13975595
M. Wt: 320.5 g/mol
InChI Key: KATOYYZUTNAWSA-WKDOMESKSA-N
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Description

9®-Hydroxy-10,12-octadecadienoic acid, commonly known as 9®-Hete, is a bioactive lipid derived from linoleic acid. It is part of the hydroxyoctadecadienoic acid family and plays a significant role in various biological processes, including inflammation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9®-Hete typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon position. The hydroperoxide is then reduced to form the hydroxyl group, resulting in 9®-Hete.

Industrial Production Methods

Industrial production of 9®-Hete can be achieved through biotechnological methods, utilizing microbial or plant-based lipoxygenases. These enzymes are expressed in large-scale fermentation systems, allowing for the efficient and cost-effective production of 9®-Hete.

Chemical Reactions Analysis

Types of Reactions

9®-Hete undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other bioactive lipids.

    Reduction: The hydroperoxide intermediate can be reduced to form the hydroxyl group.

    Esterification: It can form esters with alcohols, which may alter its biological activity.

Common Reagents and Conditions

    Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.

    Reduction: Typically involves reducing agents such as sodium borohydride.

    Esterification: Requires alcohols and acid catalysts under mild conditions.

Major Products Formed

    Oxidation: Leads to the formation of various oxylipins.

    Reduction: Produces 9®-Hete from its hydroperoxide precursor.

    Esterification: Results in the formation of 9®-Hete esters.

Scientific Research Applications

9®-Hete has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.

    Industry: Utilized in the development of bioactive lipid formulations and nutraceuticals.

Mechanism of Action

The mechanism of action of 9®-Hete involves its interaction with specific receptors and enzymes. It modulates cellular signaling pathways by binding to peroxisome proliferator-activated receptors (PPARs) and other lipid receptors. This interaction influences gene expression and metabolic processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    9(S)-Hete: Another isomer of hydroxy-10,12-octadecadienoic acid with similar biological activities.

    13(S)-Hete: A hydroxylated derivative of linoleic acid with distinct signaling properties.

    12(S)-Hete: A hydroxylated arachidonic acid derivative involved in inflammation.

Uniqueness

9®-Hete is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its R-configuration at the 9th carbon position distinguishes it from other hydroxyoctadecadienoic acids and contributes to its specific biological functions.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14+/t19-/m1/s1

InChI Key

KATOYYZUTNAWSA-WKDOMESKSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O

Origin of Product

United States

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